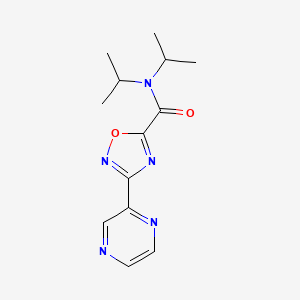

N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

Introduction of the Pyrazine Ring: The pyrazine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.

N,N-Diisopropylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would likely employ continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, as effective antimicrobial agents. These compounds have demonstrated activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, a derivative exhibited significant synergy with beta-lactam antibiotics, enhancing their efficacy against resistant pathogens .

1.2 Anticancer Properties

The modulation of peroxisome proliferator-activated receptor alpha (PPAR-α) has been identified as a novel strategy in cancer therapy. Compounds similar to this compound have shown promise as PPAR agonists. In vitro studies revealed that these compounds can inhibit tumor cell proliferation in various cancer cell lines while exhibiting lower cytotoxicity compared to standard treatments .

Neuroprotective Effects

2.1 Alzheimer's Disease Research

The multitarget-directed ligand approach has led to the synthesis of oxadiazole derivatives aimed at treating complex neurodegenerative diseases like Alzheimer's. Compounds derived from the oxadiazole framework have shown inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in neuroinflammation and tau hyperphosphorylation associated with Alzheimer's disease . In vivo experiments indicated that these compounds can improve cognitive function in animal models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of oxadiazole derivatives is crucial for optimizing their pharmacological properties. SAR studies have demonstrated that modifications to the oxadiazole ring can significantly enhance biological activity. For instance, the introduction of various substituents on the pyrazine moiety has been linked to improved antimicrobial and anticancer efficacy .

Case Studies and Experimental Findings

| Compound | Activity | Reference |

|---|---|---|

| ND-421 | Antimicrobial against MRSA | |

| Compound 10b | GSK-3β inhibition; neuroprotective | |

| PPAR agonist derivatives | Anticancer potential |

Case Study: ND-421

ND-421 is a notable derivative that has shown remarkable effectiveness against MRSA with a unique resistance mechanism that does not compromise the efficacy of traditional antibiotics like vancomycin and linezolid. Its ability to enhance the action of beta-lactams positions it as a promising candidate for treating refractory infections .

Case Study: Neuroprotective Compounds

In research targeting Alzheimer's disease, compound 10b exhibited dual inhibition of GSK-3β and significant neuroprotective effects in vitro and in vivo. These findings suggest its potential as a lead compound for further development in neurodegenerative disease therapies .

Wirkmechanismus

The mechanism of action of N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-diisopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

N,N-diisopropyl-3-(quinolin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Features a quinoline ring, offering different electronic and steric properties.

Uniqueness

N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of the pyrazine and oxadiazole rings, which confer distinct electronic and steric characteristics. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Biologische Aktivität

N,N-Diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazinyl moiety linked to an oxadiazole ring, which is known for its ability to modulate biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives, including this compound. These compounds exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that the compound may serve as a promising candidate for treating infections caused by resistant strains of bacteria.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | 3.0 |

| MCF7 (Breast Cancer) | 15.0 | 2.5 |

| A549 (Lung Cancer) | 12.0 | 2.8 |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, which is a desirable property for anticancer agents.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Targets : The compound has shown inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in various disease processes including cancer and inflammation .

- Disruption of Bacterial Cell Wall Synthesis : Similar to other oxadiazole derivatives, this compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis and death .

- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound can trigger apoptotic pathways in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Recent case studies have documented the effectiveness of this compound in preclinical models:

- Study on MRSA Infections : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) in a murine model. Results indicated a significant reduction in bacterial load compared to control groups when treated with the compound .

- Cancer Treatment Model : In xenograft models using human breast cancer cells, treatment with this compound resulted in tumor size reduction by approximately 50% over four weeks .

Eigenschaften

IUPAC Name |

N,N-di(propan-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-8(2)18(9(3)4)13(19)12-16-11(17-20-12)10-7-14-5-6-15-10/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBFZSAYICBICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=NC(=NO1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.